

Application Notes and Protocols for CP-775146 in Hepatic Steatosis Models

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Compound of Interest

Compound Name: CP-775146

Cat. No.: B1669567

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Introduction

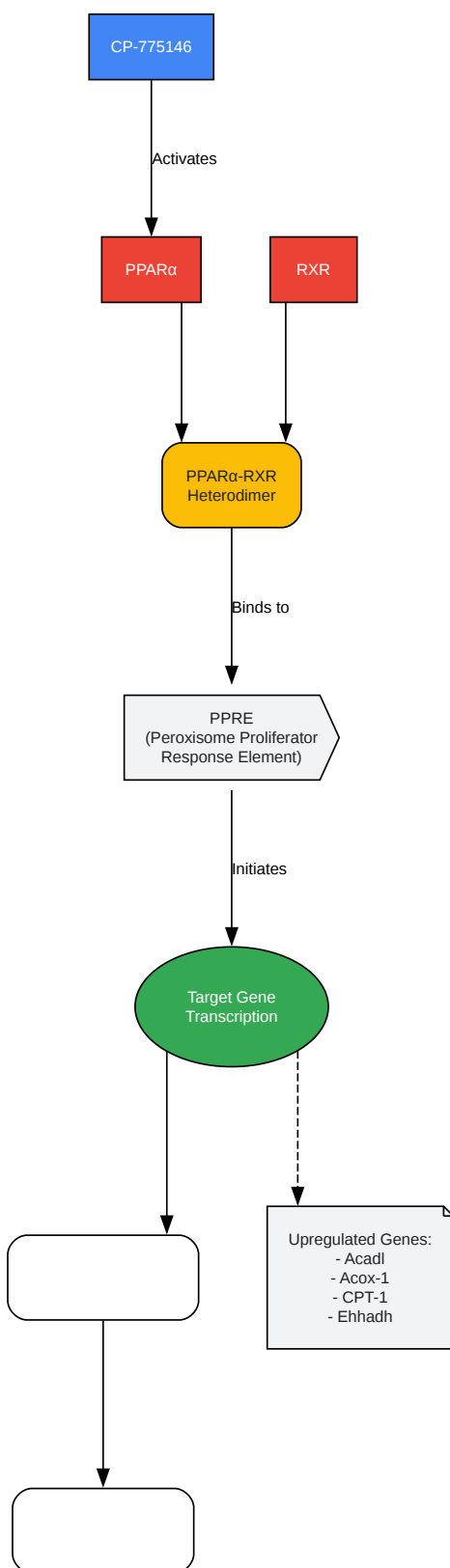
Hepatic steatosis, characterized by the excessive accumulation of lipids within hepatocytes, is a hallmark of non-alcoholic fatty liver disease (NAFLD). The development of therapeutic agents to mitigate hepatic steatosis is a significant focus of metabolic disease research. **CP-775146** is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPAR α), a key nuclear receptor that regulates lipid metabolism. These application notes provide detailed protocols for utilizing **CP-775146** in a high-fat diet (HFD)-induced mouse model of hepatic steatosis, a widely used preclinical model to evaluate the efficacy of therapeutic compounds.

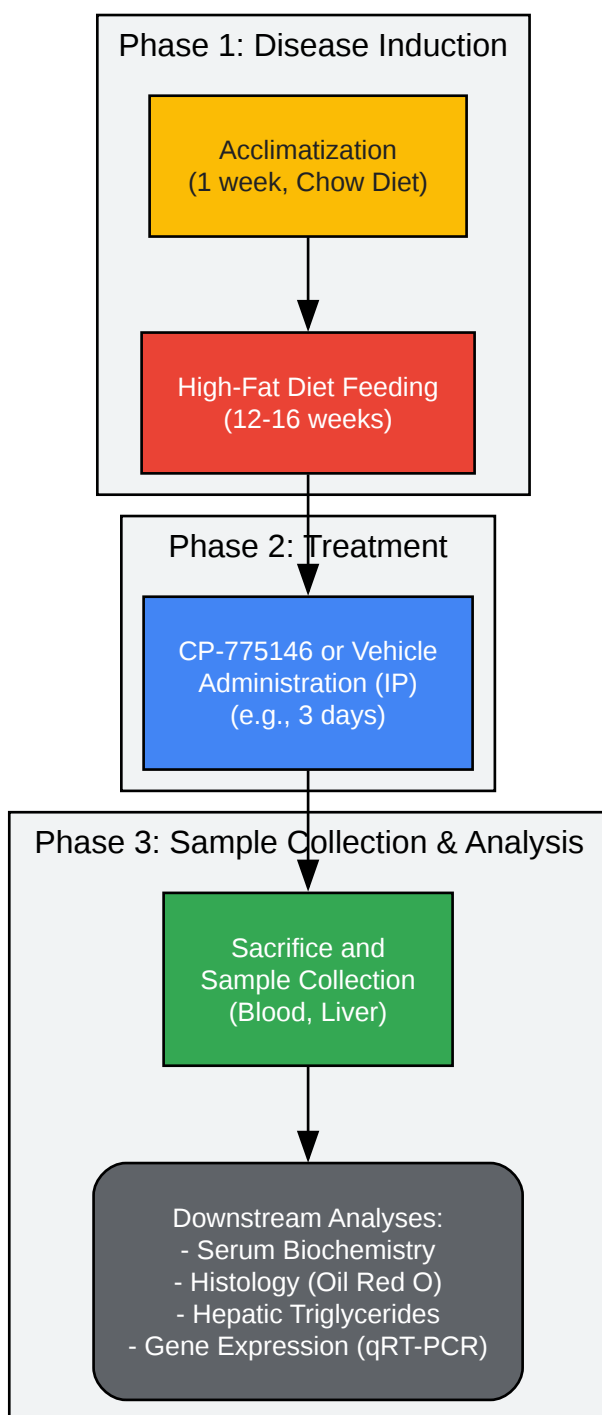
Mechanism of Action

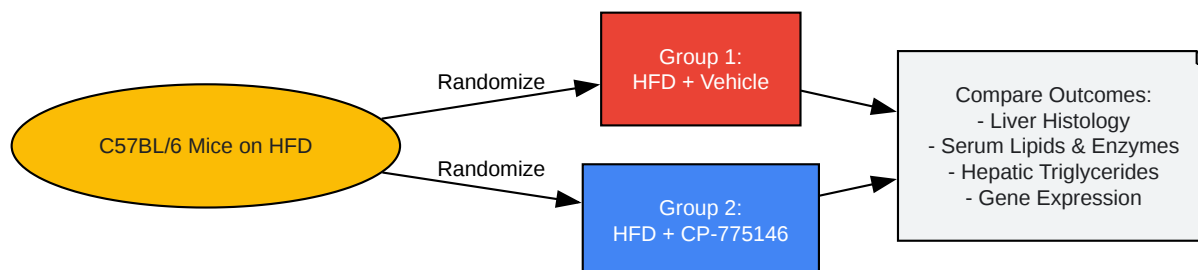
CP-775146 exerts its therapeutic effects by activating PPAR α .^{[1][2]} PPAR α is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in fatty acid transport and catabolism.

The primary mechanism by which **CP-775146** ameliorates hepatic steatosis is through the upregulation of genes involved in fatty acid β -oxidation in the liver.^{[1][2]} Key target genes include acyl-coenzyme A dehydrogenase, long chain (Acadl), acyl-CoA oxidase 1 (Acox-1), carnitine palmitoyltransferase-1 (CPT-1), and enoyl-CoA hydratase/3-hydroxyacyl CoA

dehydrogenase (Ehhadh).[1][2] By enhancing the breakdown of fatty acids, **CP-775146** reduces the substrate availability for triglyceride synthesis, thereby decreasing lipid accumulation in hepatocytes. Additionally, **CP-775146** has been shown to induce the expression of genes related to thermogenesis and lipolysis in white adipose tissue, further contributing to a favorable systemic lipid profile.[1][2]







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References

- 1. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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